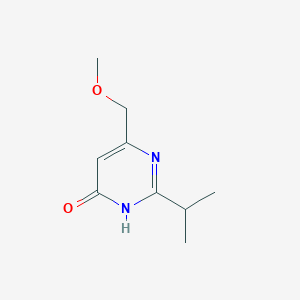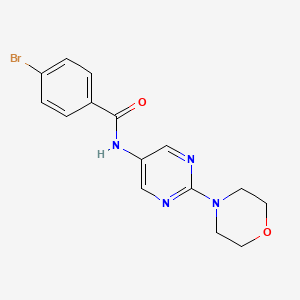![molecular formula C17H17N3O2 B11190677 N-[(4-methoxyphenyl)methyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11190677.png)
N-[(4-methoxyphenyl)methyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxyphenyl)methyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties . The imidazo[1,2-a]pyridine skeleton is a key structure in many drugs and biologically active compounds.
Preparation Methods
The synthesis of N-[(4-methoxyphenyl)methyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . Another approach involves the use of cyanoacetamides, which are treated with substituted aryl or heteryl amines to yield the desired compound .
Chemical Reactions Analysis
N-[(4-methoxyphenyl)methyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper(I) catalysts, iodine, and flavin . For example, a CuI-catalyzed aerobic oxidative synthesis can be used to form imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones . The major products formed from these reactions are typically substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown potential as a selective COX-2 inhibitor, which could be used to treat inflammation, pain, and fever with fewer side effects compared to traditional NSAIDs . Additionally, it has been evaluated for its anticancer activity against various cancer cell lines .
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation, pain, and fever.
Comparison with Similar Compounds
N-[(4-methoxyphenyl)methyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide can be compared to other imidazo[1,2-a]pyridine derivatives, such as zolpidem, alpidem, and olprinone . These compounds share a similar core structure but differ in their pharmacological activities and applications. For example, zolpidem is used as a sedative, while alpidem is an anxiolytic . The unique substitution pattern of this compound contributes to its specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c1-12-7-8-20-11-15(19-16(20)9-12)17(21)18-10-13-3-5-14(22-2)6-4-13/h3-9,11H,10H2,1-2H3,(H,18,21) |
InChI Key |
JRDVDPZFQCFDCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[3-(6-fluoro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide](/img/structure/B11190595.png)
![2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)pyrimidin-4-ol](/img/structure/B11190597.png)
![ethyl 2-(11-(furan-2-yl)-3,3-dimethyl-1-oxo-3,4-dihydro-1H-dibenzo[b,e][1,4]diazepin-10(2H,5H,11H)-yl)acetate](/img/structure/B11190599.png)
![N-[(5Z)-5-(morpholin-4-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B11190606.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11190608.png)
![N-(5-chloro-2-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11190612.png)

![4-[(4-methoxyphenyl)amino]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11190624.png)
methanone](/img/structure/B11190637.png)
![9-(1H-Indole-6-carbonyl)-4-methyl-1-oxa-9-azaspiro[5.5]undecan-4-OL](/img/structure/B11190638.png)
![3-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11190660.png)
![1-[1-hydroxy-3,3-dimethyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2-(pyrimidin-2-ylsulfanyl)ethanone](/img/structure/B11190668.png)
![1-(2,4-dimethylphenyl)-7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11190671.png)

